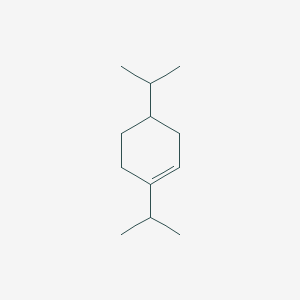

1,4-Diisopropyl-1-cyclohexene

Description

Historical Context and Significance of Substituted Cyclohexenes in Organic Chemistry

The cyclohexene (B86901) framework, a six-membered carbon ring containing a single double bond, is a cornerstone of organic chemistry. Its significance stems from its role as a versatile building block in the synthesis of a vast array of more complex molecules. Historically, the development of reactions to form and functionalize the cyclohexene ring has been pivotal to the advancement of organic synthesis.

A landmark in this field is the Diels-Alder reaction, a powerful carbon-carbon bond-forming cycloaddition that combines a conjugated diene with a substituted alkene (a dienophile) to create a substituted cyclohexene ring. nih.gov This reaction's discovery was a monumental leap forward, enabling the construction of six-membered rings with a high degree of control over their stereochemistry. The ability to form these structures is crucial for the synthesis of natural products, pharmaceuticals, and advanced materials.

Substituted cyclohexenes are not just products of elegant reactions; they are also key intermediates. The double bond and the stereocenters of the ring can be further manipulated through a wide range of chemical transformations, including oxidation, reduction, and addition reactions. youtube.com This reactivity allows chemists to introduce new functional groups and build molecular complexity, solidifying the importance of substituted cyclohexenes in the strategic planning of multi-step syntheses.

Overview of Isopropyl-Substituted Cyclohexene Frameworks and Their Research Relevance

The introduction of substituents onto the cyclohexene ring profoundly influences its properties and reactivity. Isopropyl groups, with their branched and bulky nature, are particularly significant in the field of conformational analysis. While much of the foundational research has been conducted on the saturated cyclohexane (B81311) system, the principles are directly relevant to understanding isopropyl-substituted cyclohexenes.

In a cyclohexane ring, substituents can occupy either an axial or an equatorial position, and the ring can undergo a "flip" between two chair conformations. Generally, a substituent is more stable in the equatorial position to minimize steric strain. spcmc.ac.inlibretexts.org The isopropyl group is considered a bulky substituent, and as such, it strongly prefers the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. youtube.comlibretexts.org This preference can be so strong that it effectively "locks" the conformation of the ring, a concept of great importance in designing molecules with specific three-dimensional shapes. spcmc.ac.in

The research relevance of isopropyl-substituted cyclohexene frameworks lies in this conformational control. By strategically placing isopropyl groups, chemists can influence the shape of the molecule and, consequently, how it interacts with other molecules, such as enzymes or receptors in a biological system. This makes them valuable scaffolds in medicinal chemistry and materials science. The steric hindrance provided by the isopropyl groups can also direct the stereochemical outcome of reactions performed on the cyclohexene ring, making them useful tools for asymmetric synthesis.

Scope of Research on 1,4-Diisopropyl-1-cyclohexene within Contemporary Organic Synthesis and Chemical Theory

The specific compound, this compound, is a less-studied member of the isopropyl-substituted cyclohexene family. Its research scope appears to be primarily in the realm of fine chemicals and as a potential synthetic intermediate.

Information from chemical suppliers indicates that this compound can be used as a fragrance ingredient in consumer products and as a solvent in the production of inks, adhesives, and coatings. lookchem.com This suggests that its physical properties, such as odor and solvency, have been a focus of its limited application.

From a synthetic standpoint, one documented route to this compound involves the reduction of 1,4-diisopropylbenzene (B50396) (also known as p-cymene), a readily available starting material derived from terpenes. lookchem.comacs.org Early 20th-century research into homologs of terpenes explored the synthesis of the saturated 1,4-diisopropylcyclohexane, which involved unsaturated hydrocarbon intermediates. acs.orgacs.org

Theoretically, the structure of this compound presents an interesting case for conformational analysis. The molecule has two isopropyl groups, one at a vinylic position (C1) and one at an allylic position (C4). The interplay between the steric demands of these two bulky groups and the geometric constraints of the cyclohexene half-chair conformation would dictate the molecule's preferred three-dimensional structure. However, detailed computational or experimental studies on its conformational preferences are not widely reported in the current literature.

The contemporary research on this compound itself is not extensive. It is recognized as a chemical entity, and its basic properties are cataloged. nih.gov However, its potential as a specialized building block in organic synthesis or as a subject for detailed theoretical and mechanistic studies remains largely unexplored, representing an area for potential future investigation.

Chemical Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H22 |

| Molecular Weight | 166.31 g/mol |

| CAS Number | 39000-66-3 |

| Appearance | Colorless liquid |

| Odor | Sweet, fruity |

Data sourced from multiple chemical databases. nih.govlookchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

39000-66-3 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

1,4-di(propan-2-yl)cyclohexene |

InChI |

InChI=1S/C12H22/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,9-10,12H,6-8H2,1-4H3 |

InChI Key |

RHQPCQOQHUIPPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(=CC1)C(C)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations of 1,4 Diisopropyl 1 Cyclohexene

Molecular Architecture and Atomic Connectivity

The fundamental structure of 1,4-diisopropyl-1-cyclohexene consists of a six-membered carbon ring containing one carbon-carbon double bond. Two isopropyl groups are attached as substituents to this ring at the first and fourth carbon atoms. The molecular formula of this compound is C₁₂H₂₂.

The connectivity of the atoms can be described as follows:

A cyclohexene (B86901) ring forms the core of the molecule.

A double bond exists between carbon atom 1 (C1) and carbon atom 2 (C2) of the ring.

An isopropyl group is bonded to the C1 atom.

A second isopropyl group is attached to the C4 atom.

The presence of the double bond imparts a region of planarity to the otherwise flexible cyclohexene ring.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₂ |

| IUPAC Name | This compound |

| PubChem CID | 4673561 |

Analysis of Positional Isomerism

Positional isomers are constitutional isomers that have the same carbon skeleton and the same functional groups but differ in the location of the functional groups. In the case of diisopropylcyclohexene, positional isomerism arises from the different possible placements of the double bond and the isopropyl substituents on the cyclohexene ring.

Besides the 1,4-disubstituted pattern, other positional isomers for diisopropylcyclohexene exist, including:

1,2-Diisopropylcyclohexene: Both isopropyl groups are on adjacent carbons, one of which is part of the double bond.

1,3-Diisopropylcyclohexene: The isopropyl groups are at positions 1 and 3.

1,5-Diisopropylcyclohexene: The isopropyl groups are at positions 1 and 5.

1,6-Diisopropylcyclohexene: The isopropyl groups are at positions 1 and 6.

3,4-Diisopropylcyclohexene: One isopropyl group is on a sp²-hybridized carbon and the other on an adjacent sp³-hybridized carbon.

3,5-Diisopropylcyclohexene: Both isopropyl groups are on sp³-hybridized carbons.

3,6-Diisopropylcyclohexene: Both isopropyl groups are on sp³-hybridized carbons.

4,5-Diisopropylcyclohexene: Both isopropyl groups are on sp³-hybridized carbons.

The stability of these isomers is influenced by factors such as the stability of the substituted alkene (tetrasubstituted > trisubstituted > disubstituted) and steric interactions between the bulky isopropyl groups.

Stereoisomerism and Stereochemical Descriptors

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

Geometric Isomerism of the Alkene Moiety

Geometric isomerism (cis/trans isomerism) in alkenes arises from restricted rotation about the double bond and the presence of two different groups on each of the double-bonded carbons. In this compound, the double bond is part of the ring, and one of the carbons of the double bond (C1) is attached to an isopropyl group and two ring carbons (C2 and C6). The other carbon of the double bond (C2) is attached to a hydrogen and two ring carbons (C1 and C3). Due to the cyclic nature and the substitution pattern, geometric isomerism across the C1=C2 bond as seen in acyclic alkenes is not a primary consideration for this specific molecule.

Relative Stereochemistry of Diisopropyl Substituents (cis/trans configurations)

The relative stereochemistry of the two isopropyl groups can be described as cis or trans. This depends on their orientation relative to the plane of the cyclohexene ring.

cis-1,4-Diisopropyl-1-cyclohexene: Both isopropyl groups are on the same side of the ring.

trans-1,4-Diisopropyl-1-cyclohexene: The isopropyl groups are on opposite sides of the ring.

These two diastereomers are not interconvertible through bond rotation and represent distinct chemical compounds. The relative stability of the cis and trans isomers is determined by the conformational preferences of the cyclohexene ring and the steric interactions of the bulky isopropyl groups.

Chirality and Enantiomeric Forms

A molecule is chiral if it is non-superimposable on its mirror image. The presence of a chiral center (a carbon atom bonded to four different groups) is a common, but not the only, source of chirality.

In this compound, the C4 carbon atom is a stereocenter as it is bonded to a hydrogen atom, an isopropyl group, and two different carbon pathways within the ring. The C1 carbon is not a stereocenter as it is sp² hybridized.

The presence of the C4 stereocenter means that this compound is a chiral molecule.

As a result, it can exist as a pair of enantiomers: (R)-1,4-diisopropyl-1-cyclohexene and (S)-1,4-diisopropyl-1-cyclohexene.

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. A racemic mixture contains equal amounts of both enantiomers.

Conformational Dynamics of the Cyclohexene Ring System

The cyclohexene ring is not planar. It adopts a half-chair conformation to relieve ring strain. In this conformation, four of the carbon atoms lie in a plane, while the other two are out of the plane. The molecule undergoes a rapid conformational inversion (ring-flipping) between two half-chair forms.

The presence of the bulky isopropyl substituents influences the conformational equilibrium. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents prefer the pseudo-equatorial position to minimize steric strain.

In trans-1,4-diisopropyl-1-cyclohexene, one conformer can have both isopropyl groups in pseudo-equatorial positions, which would be the most stable conformation.

In cis-1,4-diisopropyl-1-cyclohexene, one isopropyl group will be in a pseudo-axial position and the other in a pseudo-equatorial position in any given half-chair conformation.

The energetic preference for the pseudo-equatorial position by the large isopropyl group at C4 will significantly influence the conformational landscape of both the cis and trans isomers.

Table 2: Summary of Stereochemical Features of this compound

| Stereochemical Aspect | Description |

| Geometric Isomerism (Alkene) | Not applicable in the traditional sense for this cyclic system. |

| Relative Stereochemistry | Exists as cis and trans diastereomers based on the orientation of the isopropyl groups. |

| Chirality | The molecule is chiral due to the presence of a stereocenter at C4. |

| Enantiomeric Forms | Exists as a pair of enantiomers, (R) and (S). |

| Conformational Isomerism | The cyclohexene ring adopts interconverting half-chair conformations. |

Preferred Half-Chair Conformations and Ring Inversion Pathways

Due to the presence of a C=C double bond, the cyclohexene ring is not as flexible as a cyclohexane (B81311) ring and adopts a half-chair conformation to minimize torsional strain. This contrasts with the classic chair conformation of cyclohexane. For this compound, two primary half-chair conformations are possible, differing in the placement of the C4-isopropyl group as either pseudo-axial or pseudo-equatorial.

The transition between these two half-chair conformers occurs via a ring inversion process. This pathway involves passing through a higher-energy twist-boat conformation. The energy barrier for this inversion is influenced by the steric bulk of the substituents. In the case of this compound, the large isopropyl groups significantly impact the energetics of this process.

The equilibrium between the two half-chair conformations is determined by their relative stabilities. The conformer that minimizes unfavorable steric interactions will be the predominant one. Generally, substituents on a cyclohexane ring prefer to be in the equatorial position to avoid 1,3-diaxial interactions. libretexts.orglibretexts.org In the context of the half-chair conformation of cyclohexene, a similar principle applies, with a preference for the bulkier group to occupy the pseudo-equatorial position to reduce steric strain. youtube.com Therefore, the half-chair conformation with the C4-isopropyl group in the pseudo-equatorial position is expected to be the more stable and thus the preferred conformation.

Quantitative Conformational Analysis of Disubstituted Cyclohexenes

The relative stability of conformers can be quantified by the difference in their Gibbs free energy (ΔG°). For substituted cyclohexanes, "A-values" are used to quantify the steric strain associated with an axial substituent. fiveable.me The A-value represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value indicates a greater preference for the equatorial position. The isopropyl group has a significant A-value, reflecting its substantial steric bulk. masterorganicchemistry.com

While A-values are strictly defined for monosubstituted cyclohexanes, the principles are applicable to disubstituted systems. libretexts.orgnih.gov For trans-1,4-diisopropylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. chegg.com In cis-1,4-disubstituted cyclohexanes, one substituent is axial and the other is equatorial. libretexts.org

For this compound, the analysis is more complex due to the half-chair conformation. However, the energy difference between the pseudo-axial and pseudo-equatorial conformers of the C4-isopropyl group can be estimated. This difference is primarily due to the steric interactions discussed previously. The equilibrium will heavily favor the conformer with the C4-isopropyl group in the pseudo-equatorial position.

Table 1: Estimated Steric Strain Contributions in Cyclohexane Derivatives

| Interaction Type | Substituent | Estimated Energy (kcal/mol) |

|---|---|---|

| 1,3-Diaxial Interaction | Methyl | ~1.70 masterorganicchemistry.com |

| 1,3-Diaxial Interaction | Isopropyl | ~2.15 masterorganicchemistry.com |

| 1,3-Diaxial Interaction | tert-Butyl | ~4.9 masterorganicchemistry.com |

Note: These values are for monosubstituted cyclohexanes and serve as a reference for the relative steric bulk.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexane |

| trans-1,4-Diisopropylcyclohexane |

| cis-1,4-Disubstituted cyclohexanes |

Reaction Mechanisms and Advanced Reactivity Profile of 1,4 Diisopropyl 1 Cyclohexene

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich double bond is susceptible to attack by electrophiles. savemyexams.com The general mechanism involves the initial attack of an electrophile on the π bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. ksu.edu.sa

Regioselectivity and Stereospecificity in Addition Reactions

The regioselectivity of electrophilic additions to 1,4-diisopropyl-1-cyclohexene is governed by Markovnikov's rule. wou.edumasterorganicchemistry.com This rule predicts that the electrophile (often a proton) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, the double bond is trisubstituted. Protonation will preferentially occur at the C2 position, leading to a more stable tertiary carbocation at the C1 position, which is further stabilized by the adjacent isopropyl group.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com In the context of addition reactions to this compound, the approach of the electrophile and subsequent nucleophile can be influenced by the steric hindrance imposed by the bulky isopropyl groups. This can lead to a preference for either syn- or anti-addition, depending on the specific reactants and reaction conditions. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com

Mechanistic Pathways Involving Carbocation Intermediates

The formation of a carbocation intermediate is a key step in many electrophilic addition reactions. ksu.edu.sasinica.edu.tw For this compound, the initial attack by an electrophile (E+) on the double bond leads to the formation of a carbocation. The stability of this carbocation is crucial in determining the reaction pathway. The tertiary carbocation formed by the addition of the electrophile to the C2 position is significantly more stable than the secondary carbocation that would result from addition to the C1 position.

Once formed, this carbocationic intermediate is planar and can be attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers. chemistrysteps.com However, the large isopropyl groups can sterically hinder one face of the carbocation, leading to a preferred direction of attack and influencing the stereochemical outcome of the reaction. Rearrangements of the carbocation, such as hydride or alkyl shifts, are possible if they lead to a more stable carbocation, although in the case of the tertiary carbocation formed from this compound, such rearrangements are less likely. masterorganicchemistry.commasterorganicchemistry.com

Halogenation, Hydrohalogenation, and Hydration Reactions

These are classic examples of electrophilic addition reactions that alkenes, including this compound, readily undergo. wou.eduscienceready.com.au

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) across the double bond typically proceeds through a cyclic halonium ion intermediate rather than a free carbocation. jiwaji.edu This intermediate is then opened by the attack of a halide ion in an Sₙ2-like fashion, resulting in anti-addition of the two halogen atoms. For this compound, this would lead to the formation of a trans-dihalide.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr or HCl) follows Markovnikov's rule, with the hydrogen atom adding to the C2 position and the halide to the C1 position to form the more stable tertiary carbocation intermediate. masterorganicchemistry.compressbooks.pub The subsequent attack of the halide ion on the carbocation can lead to a mixture of stereoisomers, although steric hindrance from the isopropyl groups may favor one isomer.

Hydration: The acid-catalyzed addition of water also adheres to Markovnikov's rule. wou.edu Protonation of the double bond at the C2 position generates the stable tertiary carbocation at C1, which is then attacked by a water molecule. Deprotonation of the resulting oxonium ion yields the corresponding tertiary alcohol.

Table 1: Electrophilic Addition Reactions of this compound

| Reaction | Reagent(s) | Key Intermediate | Major Product | Regioselectivity | Stereochemistry |

| Halogenation | Br₂ in CCl₄ | Cyclic bromonium ion | trans-1,2-Dibromo-1,4-diisopropylcyclohexane | N/A | Anti-addition |

| Hydrohalogenation | HBr | Tertiary carbocation | 1-Bromo-1,4-diisopropylcyclohexane | Markovnikov | Mixture of stereoisomers possible |

| Hydration | H₂O, H₂SO₄ (cat.) | Tertiary carbocation | 1,4-Diisopropylcyclohexan-1-ol | Markovnikov | Mixture of stereoisomers possible |

Catalytic Hydrogenation and Selective Reduction Chemistry

Catalytic hydrogenation is a fundamental reaction for converting unsaturated compounds like alkenes into saturated alkanes. libretexts.orglibretexts.org This process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.

Stereochemistry of Hydrogen Addition

A key feature of catalytic hydrogenation is its stereochemistry. The reaction typically proceeds via syn-addition, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org This is because the reaction occurs on the surface of a solid metal catalyst. The alkene adsorbs onto the catalyst surface, and then the hydrogen atoms, which are also adsorbed on the surface, are transferred to the double bond from the same side. For this compound, this results in the formation of cis-1,4-diisopropylcyclohexane as the major product. The steric bulk of the isopropyl groups can influence which face of the cyclohexene (B86901) ring adsorbs onto the catalyst surface, potentially leading to a high degree of stereoselectivity.

Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysts can be employed for the hydrogenation of alkenes.

Heterogeneous Catalysis: This is the more common approach, utilizing solid metal catalysts that are insoluble in the reaction medium. mdpi.comacs.org Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.org These catalysts are advantageous due to their ease of separation from the reaction mixture. researchgate.net The reaction occurs on the surface of the metal, where both the alkene and hydrogen are adsorbed. libretexts.org

Homogeneous Catalysis: In this case, the catalyst is soluble in the reaction medium. researchgate.netresearchgate.net A well-known example is Wilkinson's catalyst, RhCl(PPh₃)₃. Homogeneous catalysts can offer higher selectivity and activity under milder conditions compared to their heterogeneous counterparts. However, their separation from the products can be more challenging. researchgate.net For the selective reduction of this compound, a homogeneous catalyst could potentially be designed to achieve high stereoselectivity by tuning the steric and electronic properties of the ligands attached to the metal center.

Table 2: Catalytic Hydrogenation of this compound

| Catalyst Type | Catalyst Example(s) | Key Feature | Major Product | Stereochemistry |

| Heterogeneous | Pd/C, PtO₂, Raney Ni | Solid catalyst, easy separation | cis-1,4-Diisopropylcyclohexane | Syn-addition |

| Homogeneous | Wilkinson's catalyst (RhCl(PPh₃)₃) | Soluble catalyst, high selectivity | cis-1,4-Diisopropylcyclohexane | Syn-addition |

Oxidative Transformations of the Cyclohexene Moiety

The two double bonds within the cyclohexene ring of this compound are key sites for oxidative reactions. Their reactivity is influenced by the substitution pattern, leading to various oxidation products.

The epoxidation of this compound (γ-terpinene) targets the electron-rich double bonds. The reaction can proceed to form mono- or diepoxides depending on the reaction conditions and the catalyst used. The trisubstituted double bond is generally more nucleophilic and thus more reactive towards electrophilic epoxidizing agents like peroxy acids.

Research has shown that the epoxidation of γ-terpinene can yield γ-terpinene dioxide. royalsocietypublishing.orgnih.gov This transformation has been achieved using reagents such as hydrogen peroxide. royalsocietypublishing.org In some catalytic systems, the initial monoepoxidation of one double bond can direct the subsequent epoxidation to the same face of the molecule, resulting in the formation of a cis-bis-epoxide. core.ac.uk The resulting epoxides, particularly γ-terpinene dioxide, are valuable intermediates for further synthetic transformations, such as rearrangement reactions. royalsocietypublishing.orgnih.gov The presence of peroxide impurities in samples of terpinenes, formed through autoxidation, can include epoxides. industrialchemicals.gov.au

| Reagent/Catalyst System | Product(s) | Observations |

| Hydrogen Peroxide | γ-Terpinene dioxide | Serves as a precursor for rearrangement reactions. royalsocietypublishing.orgnih.gov |

| Tungsten Catalytic System | cis-bis-epoxide | The first epoxide group directs the second epoxidation. core.ac.uk |

| Oxidation by Nitrate Radical | Epoxides | Formed via the loss of an NO₂ group from a nitrooxy alkyl radical intermediate. copernicus.org |

Dihydroxylation introduces two hydroxyl groups across a double bond. For this compound, this can be achieved using chemical or biological methods. Microbial transformations, for instance, have demonstrated the stereospecific dihydroxylation of γ-terpinene. The fungus Corynespora cassiicola transforms γ-terpinene into (1R,2R)-4-p-menthene-1,2-diol as the main product. mdpi.comnih.gov This highlights a pathway for producing chiral vicinal diols from this terpene.

Oxidative cleavage breaks the carbon-carbon double bonds entirely, typically leading to the formation of carbonyl compounds like aldehydes and ketones. researchgate.net Ozonolysis is a primary method for this transformation. When this compound is subjected to ozonolysis followed by an oxidative workup, the cleavage of both double bonds within the ring occurs. vaia.comyoutube.com This process results in the formation of smaller, oxygenated molecules, and the specific products formed are dictated by the original positions of the double bonds. The gas-phase ozonolysis of γ-terpinene is also a significant process in atmospheric chemistry, leading to the formation of secondary organic aerosols (SOA). researchgate.net The reaction with ozone, in the presence or absence of OH radical scavengers, results in various SOA yields, indicating complex oxidative cleavage pathways. researchgate.net

| Reaction Type | Reagent/System | Product(s) | Key Finding |

| Dihydroxylation | Corynespora cassiicola (fungus) | (1R,2R)-4-p-menthene-1,2-diol | Stereospecific microbial transformation. mdpi.comnih.gov |

| Oxidative Cleavage | Ozone (O₃) followed by oxidative workup | Cleavage products (aldehydes, ketones, carboxylic acids) | Reveals the location of the double bonds. vaia.comyoutube.com |

| Ozonolysis (gas-phase) | Ozone (O₃) | Secondary Organic Aerosols (SOA) | Important atmospheric reaction with varying yields. researchgate.net |

Pericyclic Reactions (beyond synthesis)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state without the formation of intermediates. prgc.ac.in While the isomeric α-terpinene is well-known for its photochemical electrocyclic ring-opening, the reactivity of this compound (γ-terpinene) in this specific class of reactions is different due to its non-conjugated diene system. acs.org

The photochemical electrocyclic ring-opening of 1,3-cyclohexadienes is a classic pericyclic reaction. nih.gov Studies on α-terpinene, which possesses a 1,3-cyclohexadiene (B119728) core, show that it undergoes an ultrafast ring-opening upon UV irradiation. osti.govaip.org In contrast, γ-terpinene, with its isolated double bonds in a 1,4-diene arrangement, does not possess the required conjugated π-system for this type of electrocyclic reaction and is found to be substantially more photochemically stable under similar conditions. acs.org

However, the double bonds and allylic hydrogens in this compound make it a potential candidate for other types of pericyclic reactions, such as ene reactions or sigmatropic rearrangements, under appropriate thermal or catalytic conditions. For instance, the Cope rearrangement is a royalsocietypublishing.orgroyalsocietypublishing.org-sigmatropic rearrangement of 1,5-dienes. pitt.edu While γ-terpinene is not a 1,5-diene, its thermally or catalytically accessible isomers could potentially undergo such transformations.

Rearrangement Reactions and Skeletal Isomerization

The p-menthane (B155814) skeleton of this compound is susceptible to various rearrangement and isomerization reactions, often catalyzed by acids. These reactions can involve shifts of double bonds or rearrangements of the carbon skeleton itself.

A significant skeletal rearrangement can be initiated from its derivative, γ-terpinene dioxide. Under Lewis acid catalysis with bismuth triflate, γ-terpinene dioxide undergoes a double Meinwald rearrangement to yield a biscarbonyl compound. royalsocietypublishing.orgnih.gov This transformation proceeds through an ionic intermediate, leading to a mixture of diastereomers of the final product. royalsocietypublishing.org

Double bond isomerization is also a common reaction pathway. Under acidic conditions, such as those provided by natural zeolites or sulfuric acid, terpenes like limonene (B3431351) can isomerize to a thermodynamic mixture of p-menthadienes, including α-terpinene, terpinolene, and γ-terpinene. rsc.orgcambridge.orgnih.gov Further reaction often leads to aromatization. The conversion of γ-terpinene to the aromatic compound p-cymene (B1678584) is a well-documented transformation that can occur under various conditions, including acid catalysis or simply heating in the presence of air. researchgate.netrsc.orgrsc.org This dehydrogenation (aromatization) reaction proceeds via radical mechanisms at elevated temperatures, even without a catalyst. rsc.org

| Starting Material | Catalyst/Conditions | Product(s) | Reaction Type |

| γ-Terpinene dioxide | Bismuth triflate (Lewis acid) | Biscarbonyl compound | Double Meinwald skeletal rearrangement. royalsocietypublishing.orgnih.gov |

| γ-Terpinene | Acid catalysts (e.g., zeolites), heat | p-Cymene | Isomerization and Aromatization. researchgate.netpsu.edu |

| γ-Terpinene | Air, 210 °C, 30 bar | p-Cymene | Catalyst-free oxidative dehydrogenation. rsc.org |

| Limonene | Ti-SBA-15 catalyst, 160 °C | α-Terpinene, γ-terpinene, terpinolene, p-cymene | Isomerization. researchgate.net |

Reactivity of the Isopropyl Substituents and Remote Functionalization

The isopropyl group of this compound is not merely an inert spectator. The hydrogens on the tertiary carbon and the methyl groups are allylic or bis-allylic, making them susceptible to abstraction and oxidation, a process known as remote functionalization.

Microbial transformations provide a clear example of this reactivity. The fungus Stemphylium botryosum can hydroxylate γ-terpinene at the C9 position (a methyl group of the isopropyl substituent) to produce p-mentha-1,4-dien-9-ol. mdpi.com This demonstrates selective oxidation at a site remote from the ring's double bonds.

The compound's role as a hydrogen-atom transfer (HAT) agent also highlights the reactivity of the isopropyl group. In certain photoredox catalytic cycles, γ-terpinene serves as the terminal reductant by donating a hydrogen atom, likely from its reactive allylic sites, to an alkyl radical. nih.govacs.org This process generates a resonance-stabilized terpene-derived radical. Similarly, the autoxidation of γ-terpinene to p-cymene is a radical chain reaction initiated by the abstraction of one of the four weakly bonded allylic hydrogens, including the methine hydrogen of the isopropyl group. rsc.orgcanada.canih.gov This ease of hydrogen abstraction underlies its function as a natural antioxidant. canada.canih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for the structural analysis of 1,4-Diisopropyl-1-cyclohexene, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the various types of protons present in the molecule. The olefinic proton (H-2) is anticipated to resonate in the downfield region, characteristic of protons on a carbon-carbon double bond. The protons of the isopropyl groups and the cyclohexene (B86901) ring will appear in the upfield aliphatic region.

Analysis of spin-spin coupling provides critical information about the connectivity of adjacent protons. wisc.edu The multiplicity of each signal, governed by the (n+1) rule, reveals the number of neighboring protons. For instance, the methine protons of the isopropyl groups are expected to appear as septets due to coupling with the six equivalent methyl protons. The olefinic proton will likely appear as a multiplet due to coupling with adjacent allylic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Vinylic H | ~5.4 | Multiplet (m) | - |

| Allylic CH (on C3) | ~2.1 - 2.3 | Multiplet (m) | - |

| Allylic CH₂ (on C6) | ~1.9 - 2.1 | Multiplet (m) | - |

| Aliphatic CH₂ (on C5) | ~1.5 - 1.8 | Multiplet (m) | - |

| Isopropyl CH (on C4) | ~1.6 - 1.9 | Multiplet (m) | ~6.5 - 7.0 |

| Isopropyl CH (on C1) | ~2.3 - 2.6 | Septet (sept) | ~6.5 - 7.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The broadband proton-decoupled ¹³C NMR spectrum of this compound would show a unique signal for each chemically non-equivalent carbon atom. The carbon atoms of the C=C double bond are expected to have the largest chemical shifts, appearing significantly downfield. docbrown.info The remaining sp³-hybridized carbons of the ring and the isopropyl groups will resonate in the upfield region. libretexts.org

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. libretexts.org

DEPT-90: Only signals from CH (methine) carbons are observed.

DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. openstax.org

This analysis allows for the unambiguous assignment of each carbon resonance. pressbooks.pub

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C1 (Quaternary) | ~135 - 145 | No Signal | No Signal |

| C2 (CH) | ~120 - 130 | Positive | Positive |

| C3 (CH₂) | ~25 - 35 | No Signal | Negative |

| C4 (CH) | ~35 - 45 | Positive | Positive |

| C5 (CH₂) | ~20 - 30 | No Signal | Negative |

| C6 (CH₂) | ~25 - 35 | No Signal | Negative |

| Isopropyl CH (on C1) | ~30 - 40 | Positive | Positive |

| Isopropyl CH (on C4) | ~30 - 40 | Positive | Positive |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular structure by mapping out correlations between nuclei. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu It would reveal the connectivity pathway within the cyclohexene ring and within each isopropyl group, confirming the proton assignments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). nmrsoft.com This experiment provides a definitive link between the ¹H and ¹³C NMR assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting the structural fragments. For example, it would show correlations between the isopropyl methine protons and the ring carbons they are attached to, as well as adjacent ring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This technique is invaluable for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the two isopropyl groups.

The cyclohexene ring is not planar and exists in dynamic equilibrium between different conformations, most commonly a half-chair form. epa.gov Variable-temperature (VT) NMR studies can provide insight into these dynamic processes. copernicus.org

At room temperature, the interconversion between conformations may be rapid on the NMR timescale, resulting in time-averaged signals for the ring protons. maynoothuniversity.ie As the temperature is lowered, this interconversion can slow down. If the rate becomes slow enough, separate signals for axial and equatorial protons on the CH₂ groups may be observed, a phenomenon known as decoalescence. cdnsciencepub.com Analysis of the spectra at different temperatures allows for the determination of the energy barrier for this conformational change. d-nb.info

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to bond vibrations. udel.edu The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features.

The most prominent absorptions would be due to the C-H and C=C bonds. maricopa.edu

C=C Stretch: A moderate absorption band is expected in the region of 1640-1680 cm⁻¹ due to the stretching vibration of the carbon-carbon double bond within the cyclohexene ring. docbrown.info

=C-H Stretch: The stretching of the vinylic C-H bond is expected to produce a weak to moderate band at a frequency slightly above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ range. libretexts.org

sp³ C-H Stretch: Strong, sharp absorption bands are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, corresponding to the stretching vibrations of the numerous aliphatic C-H bonds in the isopropyl groups and the saturated portion of the ring. vscht.cz

C-H Bending: Vibrations corresponding to C-H bending will appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Vinylic C-H | Stretch | 3020 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Alkene C=C | Stretch | 1640 - 1680 | Medium |

Raman Spectroscopy for Alkene and Alkyl Group Signatures

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound, providing a characteristic fingerprint of its molecular structure. The analysis focuses on identifying the signatures corresponding to the alkene (C=C) and alkyl (isopropyl) functional groups.

The most prominent feature in the Raman spectrum for the cyclohexene ring is the C=C stretching vibration. For cyclohexene itself, this peak is typically observed around 1653 cm⁻¹ aip.org. The substitution with isopropyl groups at the 1 and 4 positions is expected to have a minor influence on this frequency.

The isopropyl groups present their own set of characteristic Raman bands. The symmetric and asymmetric stretching modes of the C-H bonds in the methyl (CH₃) and methine (CH) groups of the isopropyl fragments are expected in the 2800-3000 cm⁻¹ region physicsopenlab.orgresearchgate.net. Additionally, C-C stretching and C-H bending vibrations associated with the isopropyl structure will produce distinct peaks. For instance, isopropyl alcohol shows a characteristic C-C-O band around 883 cm⁻¹; in this compound, corresponding C-C-C stretching and bending modes from the isopropyl skeleton would be expected researchgate.net. The interaction between the isopropyl groups and the cyclohexene ring may lead to slight shifts in these vibrational frequencies compared to simpler isopropyl-containing alkanes .

Table 1: Expected Raman Shifts for this compound This table is interactive. Click on the headers to sort.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C=C Stretch | Cyclohexene Ring | ~1653 |

| C-H Stretch (Symmetric & Asymmetric) | Isopropyl Groups (CH, CH₃) | 2800 - 3000 |

| C-H Bend | Isopropyl Groups (CH, CH₃) | ~1370 - 1470 |

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The part of a molecule responsible for this absorption is known as a chromophore libretexts.org.

In this compound, the sole chromophore is the isolated carbon-carbon double bond (C=C) of the cyclohexene ring. Molecules with isolated double bonds typically exhibit a strong π → π* electronic transition, where an electron from the bonding π orbital is excited to the antibonding π* orbital bartleby.comlibretexts.orgyoutube.com.

For non-conjugated alkenes like this compound, the energy gap between the π and π* orbitals is large. Consequently, the absorption maximum (λmax) for this transition occurs at short wavelengths, typically in the vacuum ultraviolet region, below 200 nm libretexts.orgshivajicollege.ac.in. For comparison, 1-butene has a λmax of approximately 176 nm libretexts.org. Because standard UV-Vis spectrophotometers generally operate in the 220–700 nm range, the characteristic absorption of this compound falls outside the typical analytical window, making UV-Vis spectroscopy of limited utility for routine characterization of this specific compound libretexts.org. The absence of conjugation means there are no lower-energy electronic transitions that would shift the absorption into the near-UV or visible range libretexts.orguobabylon.edu.iq.

Table 2: Electronic Transition in this compound This table is interactive. Click on the headers to sort.

| Chromophore | Electronic Transition | Expected Absorption Region (λmax) |

|---|

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of this compound. It provides two key pieces of information: the highly accurate mass of the molecular ion, which confirms the elemental composition, and the fragmentation pattern, which offers insights into the molecule's structure.

Accurate Mass Determination: The molecular formula of this compound is C₁₂H₂₂. HRMS can measure the mass of the molecular ion ([M]⁺) with high precision, allowing for the unambiguous determination of this formula. The calculated monoisotopic mass of C₁₂H₂₂ is 166.1722 Da.

Fragmentation Pathways: Upon electron ionization, the molecular ion becomes energetically unstable and breaks down into smaller, charged fragments chemguide.co.uk. The fragmentation pattern is dictated by the stability of the resulting fragment ions and neutral losses. For this compound, several key fragmentation pathways are anticipated:

Loss of a Methyl Group (M-15): A common fragmentation is the loss of a methyl radical (•CH₃) from one of the isopropyl groups, leading to a fragment ion with an m/z of 151.

Loss of an Isopropyl Group (M-43): Cleavage of the bond between the cyclohexene ring and an isopropyl group can result in the loss of an isopropyl radical (•CH(CH₃)₂). This would produce a prominent peak at m/z 123. The stability of the resulting secondary carbocation makes this a favorable fragmentation pathway libretexts.org.

Retro-Diels-Alder Reaction: Cyclohexene and its derivatives are well-known to undergo a characteristic retro-Diels-Alder (RDA) fragmentation in the mass spectrometer msu.edu. This process involves the cleavage of the ring at two bonds, resulting in the formation of a diene and an alkene. For this compound, this could lead to the formation of charged fragments corresponding to isoprene and 2,3-dimethyl-1,3-butadiene, depending on where the charge resides. This pathway is a hallmark of the cyclohexene core structure.

Table 3: Predicted HRMS Fragments for this compound This table is interactive. Click on the headers to sort.

| m/z (Da) | Ion Formula | Description |

|---|---|---|

| 166.1722 | [C₁₂H₂₂]⁺ | Molecular Ion (M⁺) |

| 151.1487 | [C₁₁H₁₉]⁺ | Loss of a methyl radical (•CH₃) |

| 123.1174 | [C₉H₁₅]⁺ | Loss of an isopropyl radical (•C₃H₇) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral)

A molecule is chiral if its mirror image is non-superimposable. Analysis of the structure of this compound reveals the presence of a stereocenter at the C4 position. This carbon atom is bonded to four different groups: a hydrogen atom, an isopropyl group, the C3 carbon of the ring, and the C5 carbon of the ring.

Due to this stereocenter, this compound exists as a pair of enantiomers: (R)-1,4-Diisopropyl-1-cyclohexene and (S)-1,4-Diisopropyl-1-cyclohexene. These molecules are non-superimposable mirror images of each other.

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is the appropriate technique for studying and differentiating these enantiomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Each enantiomer of this compound will interact with circularly polarized light differently.

The CD spectrum of the (R)-enantiomer will be a mirror image of the CD spectrum of the (S)-enantiomer.

A racemic mixture (a 50:50 mixture of both enantiomers) will be CD-inactive, showing no signal, as the equal and opposite absorptions of the two enantiomers cancel each other out.

Therefore, CD spectroscopy can be used to determine the enantiomeric purity of a sample of this compound and to assign the absolute configuration by comparing the experimental spectrum to theoretically calculated spectra.

X-ray Crystallography of Analogues or Crystalline Derivatives for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound is likely a liquid at ambient temperature, its structure can be determined by crystallizing it at low temperatures or by synthesizing a crystalline derivative.

This technique provides unambiguous information on several key structural aspects:

Absolute Configuration: For a crystal containing a single enantiomer, X-ray crystallography can determine its absolute configuration (i.e., whether it is the R or S isomer). This is crucial for understanding its stereochemical properties.

Solid-State Conformation: The analysis reveals the precise conformation of the molecule in the crystal lattice. The cyclohexene ring is expected to adopt a half-chair conformation to minimize steric and torsional strain. The analysis would confirm the exact puckering of the ring.

Bond Lengths and Angles: It provides highly accurate measurements of all bond lengths and angles, confirming the geometry of the double bond and the tetrahedral centers.

Substituent Orientation: The analysis would show the orientation of the two isopropyl groups. To minimize steric hindrance, particularly 1,3-diaxial interactions, bulky substituents on cyclohexane-like rings prefer to occupy equatorial or pseudo-equatorial positions libretexts.orgyoutube.comwikipedia.orglibretexts.org. X-ray crystallography would confirm that the C4-isopropyl group adopts a pseudo-equatorial position in the solid state.

Table 4: Structural Information from X-ray Crystallography This table is interactive. Click on the headers to sort.

| Structural Parameter | Information Obtained |

|---|---|

| Stereochemistry | Unambiguous determination of absolute configuration (R/S) |

| Molecular Conformation | Precise 3D shape (e.g., half-chair), including ring puckering |

| Geometric Parameters | Accurate bond lengths and bond angles |

Computational and Theoretical Chemistry Studies of 1,4 Diisopropyl 1 Cyclohexene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular structures and electronic properties by solving approximations of the Schrödinger equation.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,4-diisopropyl-1-cyclohexene, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Density Functional Theory (DFT): This is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net Functionals such as B3LYP and PBE are commonly paired with basis sets like 6-31G* or cc-pVDZ to provide a good balance between accuracy and computational cost for organic molecules. rsc.orgnih.gov The optimization process would start with an initial guess of the structure and iteratively adjust the atomic positions until the forces on the atoms are negligible and the energy is minimized.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. While often more computationally demanding than DFT, they can provide highly accurate results.

The optimization of this compound would confirm the half-chair conformation of the cyclohexene (B86901) ring and establish the preferred orientations of the two isopropyl groups to minimize steric hindrance.

Table 1: Representative Calculated Structural Parameters for a Substituted Cyclohexene Ring (Optimized at the B3LYP/6-31G(d) level)

| Parameter | Value |

| C1=C2 Bond Length | ~1.34 Å |

| C1-C6 Bond Length | ~1.51 Å |

| C3-C4 Bond Length | ~1.54 Å |

| C1-C2-C3 Bond Angle | ~122° |

| C3-C4-C5 Bond Angle | ~112° |

Note: This table presents typical values for a substituted cyclohexene ring based on DFT calculations and serves as an illustration. Actual values for this compound would require a specific calculation.

The cyclohexene ring is not rigid and can adopt several conformations, primarily different variations of the half-chair form. Furthermore, the single bonds connecting the isopropyl groups to the ring allow for rotation, leading to multiple possible rotamers. Mapping the conformational energy landscape involves systematically calculating the energy of these different arrangements.

A potential energy surface scan can be performed by systematically rotating the dihedral angles associated with the isopropyl groups and monitoring the change in energy. This process identifies all low-energy conformers (local minima) and the transition states that connect them.

Once the relative energies (ΔE) of the stable conformers are known, their relative populations at a given temperature (T) can be predicted using the Boltzmann distribution equation: ethz.ch

Ni / Nj = exp(-(Ei - Ej) / kT)

where Ni and Nj are the populations of conformers i and j, Ei and Ej are their energies, and k is the Boltzmann constant. This analysis reveals which conformation is most prevalent under thermal equilibrium, with the lowest-energy conformer being the most populated. For this compound, the analysis would determine the energetic preference for placing the C4-isopropyl group in a pseudo-equatorial versus a pseudo-axial position.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule from the perspective of an approaching positive charge. nih.gov For this compound, the MEP would show a region of negative potential (typically colored red) around the π-system of the C=C double bond, indicating its electron-rich nature and susceptibility to electrophilic attack. researchgate.netresearchgate.net Regions around the hydrogen atoms would show positive potential (blue).

Natural Bonding Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides detailed information about charge distribution, hybridization, and donor-acceptor (delocalization) interactions between filled and empty orbitals. wisc.edu For instance, NBO analysis could quantify the hyperconjugation effects between the C-H bonds of the isopropyl groups and the π-system of the ring.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO of this compound would be localized primarily on the C=C double bond, while the LUMO would be the corresponding π* antibonding orbital. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Illustrative Frontier Orbital Data for a Terpene-like Alkene

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Localized on the C=C π-bond |

| LUMO | +1.2 eV | Localized on the C=C π*-antibond |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity |

Note: These are representative values. The exact energies for this compound would need to be calculated.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While QM calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in a solvent. mdpi.com

In a typical MD simulation, the molecule would be placed in a box of solvent molecules (e.g., water or cyclohexane). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over a period of time (from nanoseconds to microseconds).

These simulations can reveal:

Conformational Dynamics: How the molecule transitions between different conformers over time.

Solvent Effects: How solvent molecules arrange themselves around the solute (the solvation shell) and how these interactions influence the solute's conformation and flexibility. rsc.orgmdpi.com

Transport Properties: MD can be used to estimate properties like the diffusion coefficient.

Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm or assign the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov The calculation yields isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). youtube.com By calculating the NMR shifts for all plausible conformers and averaging them based on their Boltzmann populations, a final predicted spectrum can be generated that is often in excellent agreement with experimental results. nih.govaps.org

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These frequencies correspond to the peaks observed in an infrared (IR) or Raman spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. This allows for the assignment of specific vibrational modes to observed spectral bands, such as the C=C stretch or the C-H bends of the isopropyl groups.

Reaction Pathway Elucidation and Transition State Analysis of Key Transformations

Computational methods are invaluable for studying the mechanisms of chemical reactions. For this compound, this could include reactions like electrophilic addition to the double bond, oxidation, or isomerization.

The process involves identifying the reactants, products, and any intermediates along a reaction coordinate. The key objective is to locate the transition state (TS) , which is the highest energy point along the lowest energy path connecting reactants and products. wikipedia.org The TS represents the energy barrier that must be overcome for the reaction to occur (the activation energy).

Computational software can search for the saddle point on the potential energy surface that corresponds to the TS. Frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.org By comparing the energies of different possible pathways, chemists can predict which reaction mechanism is most favorable. For instance, computational analysis could determine the stereochemical outcome of an addition reaction or elucidate the complex carbocation rearrangements common in terpene chemistry. nih.govnih.govbiorxiv.org

Quantitative Structure-Reactivity Relationship (QSAR) Modeling

Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential reactivity based on studies of structurally similar monoterpenes, particularly those with a p-menthane (B155814) skeleton.

QSAR models are built upon the hypothesis that the biological or chemical activity of a compound is a function of its molecular structure. By quantifying structural properties, known as molecular descriptors, and correlating them with observed activities, predictive models can be developed. These models are valuable for predicting the activity of new compounds, understanding mechanisms of action, and guiding the design of molecules with desired properties.

For monoterpenes and their derivatives, QSAR studies have often focused on activities such as antifungal, insecticidal, and antimicrobial effects. The molecular descriptors frequently found to be significant in these models can be broadly categorized into electronic, steric, and hydrophobic parameters.

Key Molecular Descriptors in Terpene QSAR Models:

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and energies of molecular orbitals (e.g., HOMO and LUMO). They are crucial for understanding interactions involving electrostatic forces, such as receptor binding and reaction mechanisms. For instance, the distribution of partial charges on atoms can influence how a molecule interacts with a biological target.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is critical for its transport and distribution in biological systems. The octanol-water partition coefficient (logP) is a commonly used descriptor in this category. The hydrocarbon nature of this compound suggests it is a lipophilic compound.

Illustrative QSAR Findings from Related Monoterpenes

To illustrate the application of QSAR in this chemical class, the following table presents data from a hypothetical QSAR study on the antifungal activity of a series of monoterpenes structurally related to this compound. The data showcases how different molecular descriptors can correlate with biological activity.

| Compound | Structure | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Antifungal Activity (IC50, µM) |

|---|---|---|---|---|---|

| α-Terpinene |  | 3.3 | 136.23 | 0 | 150 |

| γ-Terpinene |  | 3.4 | 136.23 | 0 | 180 |

| Terpinolene |  | 3.5 | 136.23 | 0 | 165 |

| Limonene (B3431351) |  | 3.7 | 136.23 | 0 | 200 |

| p-Cymene (B1678584) |  | 3.8 | 134.22 | 0 | 250 |

In this hypothetical example, a QSAR model might reveal a correlation where antifungal activity is influenced by a combination of hydrophobicity (LogP) and electronic properties related to the double bond positions within the cyclohexene ring. For this compound, its specific substitution pattern would result in unique descriptor values that would place it within the model's predictive space. The development of a specific QSAR model for a series of diisopropyl-cyclohexene derivatives would be necessary to make precise predictions about their reactivity and biological activities.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in the Synthesis of Complex Natural Products and Bioactive Molecules

The synthesis of complex natural products and bioactive molecules often relies on the use of readily available and versatile starting materials, frequently sourced from the "chiral pool" of natural compounds like terpenes, amino acids, and carbohydrates. researchgate.netresearchgate.net These building blocks provide a stereochemically rich framework that can be elaborated into more complex targets. unife.it The cyclohexene (B86901) ring, in particular, is a key structural component in many natural products, and various synthetic strategies, such as Diels-Alder reactions, are employed to construct this core. researchgate.net

However, a review of the available scientific literature does not provide specific examples of 1,4-diisopropyl-1-cyclohexene being used as a direct building block or key intermediate in the total synthesis of complex natural products or bioactive molecules. While terpenes with similar structures are common starting points in synthesis, this specific isomer does not appear to be a favored precursor. researchgate.netmdpi.com Research in this area tends to focus on other, more readily accessible or functionalized cyclohexene derivatives.

Use as a Precursor in the Synthesis of Specialized Organic Reagents

Specialized organic reagents are crucial tools for effecting specific chemical transformations. Precursors for these reagents are often molecules that can be readily converted into the desired functional compound. For instance, alkenes like cyclohexenes can be transformed into epoxides, diols, or other functionalized derivatives that may serve as reagents.

Despite the potential for this compound to be converted into corresponding functionalized cyclohexane (B81311) derivatives, there is a lack of specific documented instances in the scientific literature of its use as a precursor for specialized organic reagents. General synthetic methods exist for the transformation of related structures, such as the catalytic hydrogenation of 1,4-diisopropylbenzene (B50396) to produce 1,4-diisopropylcyclohexane, but the application of the specific cyclohexene isomer as a starting material for reagents is not a prominent feature of current research.

Contribution to Stereochemical Control and Chiral Pool Strategies in Asymmetric Synthesis

Asymmetric synthesis aims to create chiral molecules as single enantiomers or diastereomers, a critical task in medicinal chemistry and materials science. uwindsor.cayork.ac.uk This is often achieved through stereoselective reactions where the chiral information comes from the substrate, a chiral auxiliary, a chiral reagent, or a catalyst. york.ac.uknih.gove-bookshelf.de The "chiral pool" provides naturally occurring enantiopure compounds as starting materials. researchgate.netresearchgate.net

The rigid, half-chair conformation of the cyclohexene ring can influence the stereochemical outcome of reactions, making it a potentially useful scaffold for stereocontrol. uwindsor.ca Additions to the double bond can occur with specific diastereoselectivity (anti or syn), depending on the reaction mechanism and reagents used. saskoer.ca However, there are no specific examples in the surveyed literature that detail the use of this compound in stereochemical control strategies or as a component of a chiral pool approach. Asymmetric syntheses involving other cyclohexene derivatives are well-documented, but this particular compound has not been a focus of such studies.

Development of Novel Synthetic Methodologies Utilizing the Cyclohexene Core as a Scaffold

The development of novel synthetic methodologies often employs common molecular scaffolds to build diverse and complex structures. The cyclohexene ring is a versatile template for constructing polycyclic and stereochemically rich molecules through various transformations, including cycloadditions and fragmentation sequences. paris-saclay.fr

While the cyclohexene core is central to many synthetic strategies, there is no evidence in the available literature of novel methodologies being specifically developed around the this compound scaffold. Research into new synthetic methods tends to utilize either simpler, unsubstituted cyclohexenes or more complex, functionalized derivatives to demonstrate broader applicability.

Applications in Polymer Chemistry (e.g., as a monomer or cross-linking agent if applicable)

In polymer chemistry, monomers with specific functionalities are polymerized to create materials with desired properties. Alkenes, including cyclohexene derivatives, can potentially act as monomers in addition polymerization or ring-opening metathesis polymerization (ROMP). Cross-linking agents are used to form networks between polymer chains, enhancing the material's strength and thermal stability.

While related compounds find use in polymer science—for example, 4-vinylcyclohexene (B86511) is used as a monomer and reactive diluent wikipedia.org, and other cyclic compounds are investigated as cross-linking agents google.com—there is no specific mention in the scientific literature of this compound being used as a monomer or cross-linking agent. The polymerization of diisopropenylbenzene, an aromatic analogue, has been studied, but similar applications for this compound have not been reported. google.com

Ligand Design in Organometallic Chemistry and Catalysis

Ligands play a critical role in organometallic chemistry and catalysis, tuning the electronic and steric properties of a metal center to control its reactivity and selectivity. dokumen.pub The design of novel ligands is a key area of research for developing new and more efficient catalysts.

A search of the scientific literature did not yield any examples of ligands for organometallic complexes or catalysts that are derived from this compound. The field of ligand design is vast, with many molecular scaffolds being employed, but the this compound framework does not appear to have been utilized for this purpose in published research. utc.eduacs.orgacs.org

Compound Index

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-diisopropyl-1-cyclohexene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves cyclohexene derivatives and isopropylating agents (e.g., isopropyl halides) under catalytic conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., THF or toluene), and catalyst selection (e.g., Lewis acids like AlCl₃). Experimental design should prioritize factorial optimization (e.g., varying catalyst loading and reaction time) to maximize yield. Characterization via GC-MS and NMR ensures purity and structural confirmation .

Q. How can the stability of this compound under varying storage conditions be rigorously evaluated?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV/visible), and humidity (75–90% RH). Monitor degradation using HPLC or FTIR at intervals (e.g., 0, 7, 14 days). Data analysis should compare degradation kinetics (zero- vs. first-order models) to identify dominant degradation pathways .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structural analogs?

- Methodological Answer : High-resolution ¹³C NMR is critical for resolving steric effects from diisopropyl groups. Compare coupling constants (J-values) in ¹H NMR to confirm cyclohexene ring conformation. IR spectroscopy can identify alkene C-H stretching (~3000 cm⁻¹) and confirm absence of oxidization peaks (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies for competing reaction pathways (e.g., electrophilic addition). Compare orbital interactions (HOMO-LUMO gaps) and steric maps (via molecular mechanics) to rationalize selectivity. Validate models against experimental outcomes (e.g., product ratios from HPLC) .

Q. What strategies resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?

- Methodological Answer : Apply the EPA’s systematic review framework (e.g., 2021 protocol) to assess data quality. Prioritize studies with validated exposure metrics (e.g., LC-MS for biofluid analysis) and controlled confounders (e.g., metabolic enzyme activity). Use meta-regression to reconcile interspecies differences .

Q. How do steric effects of diisopropyl groups influence catalytic hydrogenation kinetics of this compound?

- Methodological Answer : Perform kinetic studies under varying H₂ pressures (1–10 atm) and catalyst types (e.g., Pd/C vs. PtO₂). Plot rate constants (k) against substrate-catalyst binding energies (from DFT). Steric hindrance typically reduces k by 30–50%, confirmed via comparative studies with less-substituted analogs .

Q. What metabolomic approaches identify intermediates in microbial degradation pathways of this compound?

- Methodological Answer : Use stable isotope tracing (¹³C-labeled substrate) with LC-HRMS to track metabolic intermediates. Pair with genomic analysis (e.g., metatranscriptomics) to link degradation products to enzyme activity. Time-course studies (0–48 hrs) reveal rate-limiting steps .

Data Analysis & Validation

Q. How to address reproducibility challenges in synthesizing this compound across labs?

- Methodological Answer : Standardize protocols using ICH Q2(R1) validation guidelines. Document batch-specific variables (e.g., solvent lot, humidity). Interlab comparisons via round-robin testing (e.g., sharing aliquots for GC-MS cross-validation) reduce variability .

Q. What statistical frameworks are robust for analyzing nonlinear dose-response relationships in toxicity assays?

- Methodological Answer : Use benchmark dose (BMD) modeling with Akaike’s Information Criterion (AIC) to select best-fit models (e.g., Hill vs. exponential). Bootstrap confidence intervals (10,000 iterations) enhance reliability for low-dose extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.